Methyl 4-Iodophenylacetate

Description

BenchChem offers high-quality Methyl 4-Iodophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Iodophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

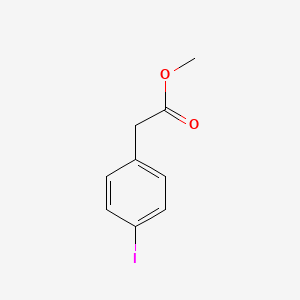

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIVBGQBEMSRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439006 | |

| Record name | Methyl 4-Iodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63349-52-0 | |

| Record name | Methyl 4-Iodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-Iodophenylacetate: A Strategic Building Block for Divergent Library Synthesis

The following technical guide details the utility, synthesis, and application of Methyl 4-Iodophenylacetate in drug discovery.

CAS Number: 63349-52-0

Formula: C

Executive Summary

Methyl 4-iodophenylacetate represents a high-value "bifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles:

-

The Aryl Iodide (C–I): A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), allowing for rapid expansion of chemical space (Fragment Growing).

-

The Methyl Ester (–COOMe): A masked carboxylic acid that modulates lipophilicity (LogP) during early screening and serves as a precursor for amides, alcohols, or heterocycles (e.g., oxadiazoles) in later optimization stages.

This guide outlines the specific protocols for utilizing this building block to generate bioactive scaffolds, specifically highlighting its role in the synthesis of HDAC inhibitors and OLED materials .

Chemical Profile & Structural Advantages[1][2]

The "Iodine Advantage" in Cross-Coupling

Unlike its bromo- or chloro-analogs, the iodo-substituent in methyl 4-iodophenylacetate possesses a weaker C–X bond strength (~65 kcal/mol vs. ~81 kcal/mol for C–Br). This results in:

-

Faster Oxidative Addition: The rate-determining step in many Pd-catalyzed cycles is accelerated, allowing the use of milder conditions (lower temperatures, lower catalyst loading).

-

Selectivity: In poly-halogenated systems, the iodine can be engaged selectively while leaving bromo- or chloro-substituents intact for subsequent functionalization.

Physical Properties Table

| Property | Value | Relevance to Drug Discovery |

| Appearance | White to light yellow solid/liquid (low MP) | Easy handling compared to volatile liquids. |

| Boiling Point | ~280°C (Predicted) | Stable under high-thermal reaction conditions (e.g., microwave synthesis). |

| Solubility | Soluble in MeOH, DCM, DMSO | Compatible with standard screening formats and lipophilic reactions. |

| LogP | ~2.9 | Moderate lipophilicity; ester hydrolysis lowers LogP to ~1.6 (Acid). |

Synthetic Utility & Experimental Protocols

The following workflows demonstrate the divergent synthesis capabilities of this building block.

Workflow A: The Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This reaction is the primary method for installing biaryl motifs, common in kinase inhibitors and receptor antagonists.

Protocol:

-

Reagents: Methyl 4-iodophenylacetate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl

(3-5 mol%), K -

Solvent System: 1,4-Dioxane/Water (4:1 v/v).

-

Conditions: Degas solvents with N

. Heat at 80°C for 4–12 hours. -

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Mechanistic Insight: The electron-withdrawing ester group at the benzylic position slightly deactivates the ring but does not significantly hamper the oxidative addition of the Pd(0) species into the C–I bond.

Workflow B: The Heck Reaction (Cinnamate Derivatives)

Used to synthesize extended conjugated systems, such as those found in HDAC inhibitors (e.g., Panobinostat analogs).

Protocol:

-

Reagents: Methyl 4-iodophenylacetate (1.0 equiv), n-Butyl acrylate (1.5 equiv), Pd(OAc)

(5 mol%), P(o-tol) -

Solvent: DMF or DMA (Anhydrous).

-

Conditions: 100°C–110°C sealed tube for 16 hours.

-

Note: The iodine leaving group is critical here; the corresponding bromide often requires higher temperatures (140°C+) which can degrade the ester moiety.

Workflow C: Hydrazinolysis (1,3,4-Oxadiazole Formation)

The ester group can be directly converted into a 1,3,4-oxadiazole core, a stable bioisostere for amides and esters.

Protocol:

-

Step 1: React Methyl 4-iodophenylacetate with Hydrazine hydrate (excess) in EtOH at reflux to form the hydrazide.

-

Step 2: Cyclization with a carboxylic acid equivalent (e.g., orthoesters or via coupling agents like POCl

) yields the oxadiazole ring.

Case Study: Synthesis of HDAC Inhibitors

A prominent application of this building block is in the development of Histone Deacetylase (HDAC) inhibitors, specifically those containing 1,3,4-oxadiazole zinc-binding groups.

The Pathway: Researchers utilize the methyl ester to generate the oxadiazole "cap" or "linker" region, while the aryl iodide is coupled via Heck reaction to a zinc-binding group (ZBG) precursor.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the transformation of Methyl 4-iodophenylacetate into three distinct pharmacological scaffolds.

Figure 1: Divergent synthesis pathways transforming the core scaffold into Biaryls, Cinnamates, and Oxadiazoles.

Synthesis of the Building Block

If the compound is not commercially available in the desired quantity, it can be synthesized rapidly from 4-iodophenylacetic acid.

Reaction: Fisher Esterification

Procedure:

-

Dissolve 4-iodophenylacetic acid (10 g) in dry Methanol (100 mL).

-

Add catalytic conc. H

SO -

Reflux for 3 hours. Monitor by TLC (the ester is less polar than the acid).

-

Concentrate in vacuo. Redissolve in Et

O, wash with sat. NaHCO -

Dry and concentrate to yield the methyl ester (typically >95% yield).

Safety & Handling

Signal Word: Warning

-

Hazards:

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive (iodides can liberate I

upon prolonged exposure to light; store in amber vials). -

Disposal: Halogenated organic waste streams.

References

- Valente, C., et al. (2012). PEPPSI-Type Palladium-NHC Complexes: Synthesis, Characterization, and Catalytic Activity in the Suzuki-Miyaura Coupling.

- Giannini, G., et al. (2012). 1,3,4-Oxadiazole-Containing Histone Deacetylase Inhibitors: Anticancer Activities in Cancer Cells. Journal of Medicinal Chemistry.

-

PubChem. (2025).[1][2] Methyl 2-(4-iodophenyl)acetate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Conditions. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Methyl 4-Iodophenylacetate

An In-Depth Technical Guide to the Reactivity of Methyl 4-Iodophenylacetate

Methyl 4-iodophenylacetate is a versatile bifunctional organic compound, serving as a pivotal building block in medicinal chemistry and materials science. Its structure, featuring a reactive aryl-iodide bond and a modifiable ester group, offers two distinct points for chemical elaboration. The iodine atom, positioned para to the acetate side chain, is an excellent leaving group, making the aromatic ring highly susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Simultaneously, the methyl ester provides a handle for hydrolysis, reduction, or amidation, allowing for further diversification of the molecular scaffold.

This guide provides a comprehensive exploration of the core reactivity of methyl 4-iodophenylacetate. It is designed for researchers and drug development professionals, offering not just protocols, but a deeper understanding of the mechanistic principles that govern its transformations. By explaining the causality behind experimental choices, this document aims to empower scientists to rationally design synthetic routes and troubleshoot complex chemical transformations involving this valuable intermediate.

Chemical Identity and Physicochemical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent choices, and reaction setup.

| Property | Value |

| IUPAC Name | methyl 2-(4-iodophenyl)acetate |

| Synonyms | Methyl 4-Iodophenylacetate, 4-Iodophenylacetic acid methyl ester |

| CAS Number | 63349-52-0[1] |

| Molecular Formula | C₉H₉IO₂[1] |

| Molecular Weight | 276.07 g/mol [1] |

| Appearance | White crystalline solid[2] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane[2] |

| Storage | Store in a cool, dry place away from direct sunlight[2] |

The Core Reactivity Profile: A Tale of Two Functional Groups

The reactivity of methyl 4-iodophenylacetate is dominated by the interplay between the aryl-iodide bond and the methyl ester. The C(sp²)-I bond is the primary site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The iodine atom makes methyl 4-iodophenylacetate an exceptionally reactive substrate for palladium-catalyzed reactions. The C-I bond is weaker than C-Br or C-Cl bonds, facilitating oxidative addition to the Pd(0) catalyst, often under mild conditions.[3][4] This high reactivity is a key advantage in complex molecule synthesis where delicate functional groups must be preserved.

The Suzuki-Miyaura reaction, which forges a bond between an aryl halide and an organoboron species, is arguably the most widely used cross-coupling reaction.[5] For methyl 4-iodophenylacetate, this reaction provides a direct and efficient route to synthesize biaryl compounds, which are prevalent motifs in pharmaceuticals.[6]

Causality in Experimental Design:

-

Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used, more advanced catalysts or pre-catalysts are often employed for higher efficiency.[7]

-

Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which then participates in transmetalation.[7][8]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Iodophenylacetate with Phenylboronic Acid

-

To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-iodophenylacetate (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol).

-

Add a suitable base, for example, potassium carbonate (2.0 mmol).[8]

-

Add a solvent system, such as a 4:1 mixture of toluene and water (10 mL).

-

Heat the mixture with vigorous stirring to 80-90 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-([1,1'-biphenyl]-4-yl)acetate.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

The Heck reaction couples aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[9][10] When methyl 4-iodophenylacetate is used, this reaction allows for the introduction of a vinyl group, which can be a precursor for many other functional groups.

Causality in Experimental Design:

-

Catalyst: Palladium acetate, Pd(OAc)₂, is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[11]

-

Base: An organic base like triethylamine (Et₃N) is typically used. It serves both to neutralize the HI generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst in the final step of the cycle.[10]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often used to dissolve the reactants and catalyst.[12]

Experimental Protocol: Heck Coupling of Methyl 4-Iodophenylacetate with Methyl Acrylate

-

In a Schlenk tube, combine methyl 4-iodophenylacetate (1.0 mmol), methyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol).

-

Add a polar aprotic solvent such as acetonitrile (5 mL).

-

Add triethylamine (1.5 mmol) as the base.[10]

-

Seal the tube and heat the reaction mixture to 80-100 °C for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic phase, concentrate, and purify the product by column chromatography to yield methyl (E)-3-(4-(2-methoxy-2-oxoethyl)phenyl)acrylate.

Diagram: Heck Coupling Workflow

Caption: Step-by-step workflow for a typical Heck coupling experiment.

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne.[3][13] This reaction is invaluable for creating aryl alkynes, which are key components in natural products, pharmaceuticals, and conjugated organic materials.[13] The use of methyl 4-iodophenylacetate in this reaction directly leads to functionalized phenylacetylene derivatives.

Causality in Experimental Design:

-

Dual Catalyst System: The reaction classically employs a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (typically CuI).[14] The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[15]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves to deprotonate the terminal alkyne and neutralize the resulting hydroiodic acid.[15]

-

Solvent: The reaction is often run in the amine base itself as the solvent or in a co-solvent like THF or DMF.

Experimental Protocol: Sonogashira Coupling of Methyl 4-Iodophenylacetate with Phenylacetylene

-

To a flask containing a magnetic stir bar, add methyl 4-iodophenylacetate (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.015 mmol), and copper(I) iodide (0.03 mmol).[14]

-

Evacuate the flask and backfill with an inert gas (e.g., argon).

-

Add an anhydrous solvent such as THF (10 mL) followed by an amine base like triethylamine (2.0 mmol).

-

Add phenylacetylene (1.1 mmol) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting aryl iodide is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with dilute aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford methyl 2-(4-(phenylethynyl)phenyl)acetate.

Diagram: Sonogashira Dual Catalytic Cycle

Caption: Interlinked catalytic cycles in the Sonogashira reaction.

Reactions of the Ester Functional Group

While the C-I bond is often the primary focus, the methyl ester moiety offers a secondary site for synthetic manipulation, adding another layer of versatility.

Base-mediated hydrolysis, or saponification, is a straightforward method to convert the methyl ester into the corresponding carboxylic acid. This transformation is often a necessary step in drug synthesis to improve aqueous solubility or to enable further coupling reactions (e.g., amide bond formation).

Experimental Protocol: Hydrolysis of Methyl 4-Iodophenylacetate

-

Dissolve methyl 4-iodophenylacetate (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).

-

Add an aqueous solution of a strong base, such as sodium hydroxide (1.5 mmol in 1 mL water).

-

Stir the mixture at room temperature or with gentle heating (50 °C) for 1-3 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with dilute hydrochloric acid.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-iodophenylacetic acid.

Conclusion: A Versatile and Indispensable Synthetic Tool

Methyl 4-iodophenylacetate stands out as a strategically important building block in modern organic synthesis. Its reactivity is characterized by a reliable and predictable set of transformations centered on its two key functional groups. The aryl-iodide bond provides a gateway to the powerful world of palladium-catalyzed cross-coupling chemistry, enabling the efficient construction of complex molecular architectures. Simultaneously, the ester group allows for fundamental organic transformations, further expanding the synthetic possibilities. The insights and protocols detailed in this guide underscore the compound's value and provide a framework for its effective application in research, discovery, and development.

References

- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents. Google Patents.

- CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents. Google Patents.

-

4-IODPHENYLACETIC ACID METHYL ESTER - ChemBK . ChemBK. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . MDPI. Available at: [Link]

-

Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... - ResearchGate . ResearchGate. Available at: [Link]

-

Sonogashira coupling - YouTube . YouTube. Available at: [Link]

-

A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

4-IODPHENYLACETIC ACID METHYL ESTER(CAS# 63349-52-0 ) - angenechemical.com . Angene Chemical. Available at: [Link]

-

Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH . National Institutes of Health. Available at: [Link]

-

Heck arylation of methyl vinyl ketone with phenyl iodides - ResearchGate . ResearchGate. Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube . YouTube. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks . KPU Pressbooks. Available at: [Link]

-

2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction - ResearchGate . ResearchGate. Available at: [Link]

- CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents. Google Patents.

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed . PubMed. Available at: [Link]

-

Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate . MDPI. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a - ResearchGate . ResearchGate. Available at: [Link]

-

Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio . Wiley Online Library. Available at: [Link]

-

Methyl iodoacetate - Chemical & Physical Properties by Cheméo . Cheméo. Available at: [Link]

-

Heck Reaction - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Methyl 4-iodobenzoate - Wikipedia . Wikipedia. Available at: [Link]

-

Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate . ResearchGate. Available at: [Link]

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - Frontiers . Frontiers. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI . MDPI. Available at: [Link]

-

Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications . Available at: [Link]

-

Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo - ChemRxiv . ChemRxiv. Available at: [Link]

-

11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. chembk.com [chembk.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. jeolusa.com [jeolusa.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. youtube.com [youtube.com]

CAS number 63349-52-0 properties and uses

Topic: Methyl 4-Iodophenylacetate (CAS 63349-52-0): Technical Profile and Synthetic Utility in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Researchers

Executive Summary

Methyl 4-iodophenylacetate (CAS 63349-52-0) is a specialized aryl iodide building block critical to the synthesis of complex biaryl scaffolds in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a linchpin intermediate in the development of Dual-Pharmacology therapeutics, specifically Muscarinic Antagonist-Beta Agonists (MABAs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Its value lies in its bifunctional nature: the aryl iodide moiety provides a high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), while the methyl ester offers a protected carboxylate amenable to subsequent hydrolysis or reduction. This guide details its physicochemical properties, synthetic protocols, and strategic application in modern drug discovery.

Chemical & Physical Characterization

Table 1: Physicochemical Identity Card

| Property | Data |

| Chemical Name | Methyl 4-iodophenylacetate |

| Synonyms | 4-Iodophenylacetic acid methyl ester; Methyl 2-(4-iodophenyl)acetate |

| CAS Number | 63349-52-0 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | White to off-white crystalline solid or low-melting solid |

| Melting Point | 28–32 °C (Low melting point requires temperature-controlled storage) |

| Boiling Point | ~295 °C (Predicted) |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water |

| Reactivity Hazards | Light-sensitive (iodide instability); Moisture-sensitive (ester hydrolysis) |

Synthetic Utility & Mechanism of Action (Chemical)

In the context of drug design, the "Mechanism of Action" of an intermediate refers to its chemoselectivity. CAS 63349-52-0 acts as a bifunctional electrophile .

A. The Aryl Iodide Handle (C–I Bond)

The iodine atom at the para-position is an excellent leaving group for transition-metal catalyzed reactions. It is significantly more reactive than the corresponding bromide or chloride, allowing for oxidative addition to Pd(0) species under milder conditions.

-

Key Application: Suzuki-Miyaura Coupling . Reaction with aryl boronic acids yields 4-substituted phenylacetic acid derivatives , a structural motif found in various anti-inflammatory and respiratory drugs.

B. The Methyl Ester Handle (–COOCH₃)

The ester group serves two roles:

-

Protecting Group: It masks the acidic carboxylic acid during basic coupling conditions (e.g., using K₂CO₃ in Suzuki coupling).

-

Synthetic Pivot: Post-coupling, it can be hydrolyzed to the free acid (for receptor binding) or reduced to an alcohol/aldehyde for chain extension.

Case Study: Application in Respiratory Therapeutics (MABAs)

Research into biphenyl derivatives for treating pulmonary disorders has heavily utilized CAS 63349-52-0.

The Therapeutic Goal:

To create a single molecule that acts as both a

The Synthetic Strategy: Researchers utilize Methyl 4-iodophenylacetate to construct the biaryl linker that connects the muscarinic pharmacophore to the adrenergic pharmacophore.

Workflow Visualization: The following diagram illustrates how CAS 63349-52-0 bridges the gap between raw materials and complex drug candidates.

Figure 1: Strategic role of CAS 63349-52-0 in synthesizing biaryl scaffolds for respiratory therapeutics.[1]

Experimental Protocols

These protocols are designed for reproducibility and high purity.

Protocol A: Synthesis of Methyl 4-iodophenylacetate

Source: Adapted from Preparation 38 in US Patent 7,569,586 B2.

Objective: Quantitative conversion of acid to ester without column chromatography.

-

Reagents:

-

Procedure:

-

Charge a 500 mL round-bottom flask with 4-iodophenylacetic acid and MeOH. Stir until dissolved.

-

Add 4N HCl in Dioxane dropwise.

-

Stir the reaction mixture at 20–25 °C for 24 hours . (Note: Room temperature prevents iodine liberation).

-

Remove solvent under reduced pressure (rotary evaporator).

-

-

Workup:

-

The residue is typically a pure solid/oil. If acidic traces remain, dissolve in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

-

-

Expected Yield: ~5.17 g (98%).

Protocol B: Quality Control (HPLC Method)

Objective: Purity determination for batch release.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 235 nm (Aryl iodide absorption) and 254 nm |

| Retention Time | Expect elution ~8-10 min (Moderately non-polar) |

Safety & Toxicology

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Light Sensitivity: The C–I bond is photolabile. Store in amber vials wrapped in foil.

-

Temperature: Due to its low melting point (~30 °C), store in a refrigerator (2–8 °C) to prevent melting and re-solidification, which can degrade crystal form.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

-

US Patent 7,569,586 B2 . Biphenyl derivatives. Mammen, M., et al. (Theravance Inc.). Preparation 19/38.

-

US Patent Application 2004/0167167 A1 . Biphenyl derivatives. Mammen, M., et al.

-

BenchChem Technical Guide . Comparative Guide to HPLC Analysis for Purity Determination of Substituted Phenyl Acetates. (2025).

-

Ambeed Product Analysis . 63349-52-0 Methyl 4-iodophenylacetate Analytical Data.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20040167167A1 - Biphenyl derivatives - Google Patents [patents.google.com]

- 3. 63349-52-0 | Methyl 4-iodophenylacetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 1798-06-7 | 2-(4-Iodophenyl)acetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cipac.org [cipac.org]

- 7. benchchem.com [benchchem.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

The Strategic Role of Methyl 4-Iodophenylacetate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-iodophenylacetate has emerged as a pivotal building block, offering a versatile scaffold for the construction of a diverse array of pharmacologically active molecules. Its unique structural features—a reactive aryl iodide, a modifiable ester group, and a phenylacetic acid precursor—position it as a cornerstone in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other key medicinal compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of methyl 4-iodophenylacetate, detailing field-proven synthetic protocols, mechanistic insights, and practical considerations for its use in medicinal chemistry.

Introduction: The Strategic Advantage of Methyl 4-Iodophenylacetate

Methyl 4-iodophenylacetate is more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its value lies in the convergence of three key functionalities:

-

The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, a critical factor in the synthesis of complex molecules with sensitive functional groups. The preference for aryl iodides over bromides or chlorides stems from the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1][2]

-

The Phenylacetic Acid Scaffold: The phenylacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, most notably in the profen class of NSAIDs. This structural motif is known to interact with key biological targets, such as the cyclooxygenase (COX) enzymes.

-

The Methyl Ester Group: The methyl ester provides a versatile handle for further synthetic manipulations. It can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group for interacting with biological targets or for improving the pharmacokinetic properties of a drug candidate. Alternatively, the ester can be converted into amides, alcohols, or other functional groups, allowing for extensive structure-activity relationship (SAR) studies.

This guide will explore the practical applications of methyl 4-iodophenylacetate, focusing on its role in the synthesis of key drug classes and providing detailed experimental workflows for its utilization.

Core Synthetic Applications: Building Biologically Active Scaffolds

The primary utility of methyl 4-iodophenylacetate in medicinal chemistry lies in its application in palladium-catalyzed cross-coupling reactions. These reactions enable the facile construction of complex molecular architectures that are central to many therapeutic agents.

Suzuki-Miyaura Coupling: Crafting Biphenylacetic Acids for NSAIDs

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] In the context of methyl 4-iodophenylacetate, this reaction is instrumental in the synthesis of biphenylacetic acid derivatives, a core structure in many NSAIDs, including the widely used drug Felbinac (biphenylacetic acid).[4][5]

The general scheme for the Suzuki-Miyaura coupling of methyl 4-iodophenylacetate is as follows:

Caption: General workflow for Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of methyl 4-iodophenylacetate to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.

The higher reactivity of the aryl iodide in methyl 4-iodophenylacetate facilitates the oxidative addition step, often allowing the reaction to proceed at lower temperatures and with lower catalyst loadings compared to aryl bromides or chlorides.[1]

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of methyl 4-iodophenylacetate with 4-methylphenylboronic acid.

Materials:

-

Methyl 4-iodophenylacetate (1.0 mmol, 276 mg)

-

4-Methylphenylboronic acid (1.2 mmol, 163 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodophenylacetate, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10 minutes.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4'-methylbiphenyl-4-acetate.

Data Summary: Representative Yields for Suzuki-Miyaura Coupling

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | Methyl biphenyl-4-acetate | 85-95 |

| 4-Methoxyphenylboronic acid | Methyl 4'-methoxybiphenyl-4-acetate | 80-90 |

| 3-Chlorophenylboronic acid | Methyl 3'-chlorobiphenyl-4-acetate | 75-85 |

Heck Reaction: Formation of Substituted Cinnamic Acid Derivatives

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7] This reaction allows for the introduction of a vinyl group onto the phenyl ring of methyl 4-iodophenylacetate, leading to the formation of substituted methyl cinnamate derivatives. These structures can serve as precursors for a variety of biologically active compounds.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Guide to Unleashing Synthetic Potential: Discovering Novel Reactions with Methyl 4-Iodophenylacetate

Introduction: The Untapped Potential of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Methyl 4-iodophenylacetate stands out as a deceptively simple yet remarkably versatile starting material. Its structure combines a readily functionalizable aryl iodide handle with an ester moiety that can be further manipulated, offering a dual-pronged approach to molecular elaboration. The carbon-iodine bond is the weakest of the aryl-halogen series, making it highly reactive and an ideal substrate for a multitude of catalytic cross-coupling reactions. This reactivity profile allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are often mild enough to preserve sensitive functional groups elsewhere in the molecule.

This technical guide moves beyond the textbook to provide field-proven insights into leveraging Methyl 4-iodophenylacetate in several powerful, palladium-catalyzed transformations. We will explore the causality behind experimental design, present self-validating protocols, and visualize the underlying catalytic cycles that drive these reactions.

Core Properties of Methyl 4-Iodophenylacetate

A thorough understanding of the substrate is the foundation of successful reaction development. The key physicochemical properties of Methyl 4-iodophenylacetate are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉IO₂ | [1][2][3] |

| Molecular Weight | 276.07 g/mol | [2][3] |

| Appearance | White crystalline solid / Colorless to light yellow liquid | [1][2] |

| CAS Number | 63349-52-0 | [2][4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [1] |

| Reactivity | The aryl-iodide group is an excellent leaving group for cross-coupling. | [5] |

Section 1: Palladium-Catalyzed C-C Bond Formation: The Cornerstone of Molecular Scaffolding

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and Methyl 4-iodophenylacetate is an ideal substrate for these transformations.[6] The high reactivity of the C-I bond allows for facile oxidative addition to a Palladium(0) center, the crucial first step in many catalytic cycles.[7]

The Suzuki-Miyaura Coupling: Forging Biaryl and Substituted Phenylacetate Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[8] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for an efficient Suzuki coupling.

-

Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species.

-

Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. Triphenylphosphine (PPh₃) is a common choice, but more electron-rich and bulky ligands can accelerate the reductive elimination step.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Methyl 4-iodophenylacetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

-

Solvent Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an exceptionally powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is indispensable for the synthesis of conjugated enynes and aryl alkynes, which are key components in pharmaceuticals and organic materials.[10]

Causality in Experimental Design:

-

Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

-

Anaerobic Conditions: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesirable side reaction catalyzed by the copper salt.[1]

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere: To a Schlenk flask, add Methyl 4-iodophenylacetate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI, 1.5 mol%).

-

Solvent/Reagent Addition: Evacuate and backfill the flask with argon. Add a degassed solvent like THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of aryl-amine bonds is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a vast range of primary and secondary amines, a transformation that is often challenging using classical methods.[12][13]

Causality in Experimental Design:

-

Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Early systems used simple ligands, but modern protocols rely on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote both the oxidative addition and the crucial C-N reductive elimination step, which is often the rate-limiting step of the cycle.[14]

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine, forming the amide which then coordinates to the palladium center.

-

Solvent Choice: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the strong base and the catalytic intermediates.

Visualizing the Workflow: Buchwald-Hartwig Amination

Caption: A logical workflow for performing a Buchwald-Hartwig amination experiment.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (2-4 mol%), and the strong base (e.g., NaOt-Bu, 1.4 equiv.) to a Schlenk tube.

-

Reagent Addition: Add Methyl 4-iodophenylacetate (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

-

Cooling and Quenching: After completion, cool the reaction to room temperature and carefully quench by adding water.

-

Extraction and Purification: Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.

Section 3: Emerging Frontiers: Carbonylation and C-H Functionalization

While cross-coupling reactions are well-established, the reactivity of Methyl 4-iodophenylacetate can be channeled into other novel and powerful transformations.

Palladium-Catalyzed Carbonylation

The introduction of a carbonyl group (C=O) is a valuable synthetic transformation. Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the aryl-iodide bond of Methyl 4-iodophenylacetate.[15] This reaction, typically performed under a CO atmosphere, can be used to synthesize methyl 4-(methoxycarbonyl)phenylacetate by using methanol as a nucleophile. This provides a direct route to valuable diester products, which are precursors for polymers and specialty chemicals.

Conceptual Reaction Scheme:

Methyl 4-Iodophenylacetate + CO + CH₃OH ---(Pd Catalyst, Base)--> Methyl 4-(methoxycarbonyl)phenylacetate

This process extends the synthetic utility of the starting material beyond simple coupling, enabling the construction of more complex carbonyl-containing scaffolds.

Directed C-H Functionalization

A cutting-edge area of research is the direct functionalization of C-H bonds.[16] While the aryl iodide is typically the reactive site, the ester group in Methyl 4-iodophenylacetate can potentially act as a directing group to facilitate the functionalization of the ortho C-H bonds on the phenyl ring. This strategy avoids the need for pre-functionalized starting materials and represents a highly atom-economical approach to synthesis.[17] While specific protocols for this substrate are still emerging, it represents a promising avenue for future discovery, allowing for the introduction of new functional groups adjacent to the phenylacetate moiety, further increasing molecular complexity.

Conclusion

Methyl 4-iodophenylacetate is far more than a simple aryl halide. It is a strategic building block that provides access to a vast chemical space through a suite of reliable and innovative catalytic reactions. The palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions enable the systematic construction of C-C and C-N bonds, forming the core of many synthetic routes in drug discovery and materials science. Furthermore, emerging applications in carbonylation and C-H activation promise to unlock even more efficient and novel pathways for molecular design. By understanding the principles behind catalyst selection, reaction conditions, and mechanistic pathways, researchers can fully exploit the potential of this versatile reagent to accelerate the discovery of novel and impactful molecules.

References

- Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper. This is a well known reaction in organic synthesis and plays a role in sp2-sp C-C bond formations. This cross coupling was used in synthesis of natural products, biologically active molecules, heterocycles, dendrimers, conjugated polymers and organic complexes.

- The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a pivotal method for synthesizing industrially important compounds. (Source: ResearchGate, "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals")

- Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds.

- The Suzuki reaction is a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates under basic conditions to form a new C–C sigma bond. (Source: YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.")

- 4-IODPHENYLACETIC ACID METHYL ESTER - Introduction. Methyl iodophenylacetate (4-IODPHENYLACETIC ACID METHYL ESTER) is an organic compound with the chemical formula C9H9IO2. (Source: ChemBK, "4-IODPHENYLACETIC ACID METHYL ESTER")

- 4-IODPHENYLACETIC ACID METHYL ESTER; CAS No. 63349-52-0; Molecular Formula: C9H9IO2; Formula Weight: 276.07. (Source: ChemicalBook, "4-IODPHENYLACETIC ACID METHYL ESTER | 63349-52-0")

- The palladium-catalyzed carbon-carbon bond forming reactions developed by Heck, Negishi and Suzuki have had a large impact on synthetic organic chemistry and have found many applications in target oriented synthesis. (Source: Nobel Prize, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS")

- The mechanism of Suzuki-Miyaura cross-coupling is centered around a square-planar Pd complex which exists in two oxidation states, Pd(0) and Pd(II). The general steps are: Oxidative addition, Transmetalation, and Reductive elimination. (Source: Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide")

- Chemical Name, 4-IODPHENYLACETIC ACID METHYL ESTER. IUPAC Name, methyl 2-(4-iodophenyl)acetate. Molecular Formula, C9H9IO2. Molecular Weight, 276.0710. (Source: angenechemical.com, "4-IODPHENYLACETIC ACID METHYL ESTER(CAS# 63349-52-0 )")

- Methyl 4-iodobenzoate, or methyl p-iodobenzoate, is an organic compound with the formula IC6H4COOCH3. The aryl-iodide functionality may undergo coupling reactions, such as a symmetrical Sonogashira coupling.

- The palladium-catalyzed C-C coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base is referred as the "Heck Reaction". (Source: Organic Chemistry Portal, "Heck Reaction")

- Methyl 2-(4-iodophenyl)acetate. CAS: 63349-52-0. (Source: J&K Scientific LLC, "Methyl 2-(4-iodophenyl)

- The Pd‐catalyzed coupling of aryl (pseudo)halides and amines is one of the most powerful approaches for the formation of C(sp²)−N bonds, known as the Buchwald–Hartwig amination.

- The boronic acid must be activated, for example with base. This activation of the boron atom enhances the polarisation of the organic ligand, and facilitates transmetallation. (Source: Organic Chemistry Portal, "Suzuki Coupling")

- In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides.

- Palladium(II) salts catalyse the carbonylation of methyl iodide in methanol to methyl acetate. (Source: Chemical Communications (RSC Publishing)

- This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. (Source: Organic Chemistry Portal, "Sonogashira Coupling")

- Organic reactions that involve the direct functionalization of non-activated C-H bonds represent an attractive class of transformations which maximize atom- and step-economy. (Source: ResearchGate, "(PDF)

- This paper describes the substrate scope and mechanism of Pd-catalyzed ligand-directed C–H arylation with diaryliodonium salts.

- The Sonogashira coupling reaction is one of the most widely used methods for the coupling of vinyl or aryl halides with terminal alkynes to form conjugated enynes or aryl alkynes. (Source: A document on the Sonogashira Coupling by Megan Shroder, "The Sonogashira Coupling")

- The pioneering reports from Migita and subsequently Buchwald and Hartwig on the coupling of aminostannanes and aryl bromides rapidly evolved into general and practical tin-free protocols with broad substrate scope, which led to the establishment of what is now known as the Buchwald–Hartwig amination.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. The carbonylation of methyl iodide and methanol to methyl acetate catalysed by palladium and platinum iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-Iodophenylacetate Derivatives: A Frontier in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of iodine into organic scaffolds is a well-established strategy in medicinal chemistry for enhancing biological activity, modulating pharmacokinetic properties, and enabling radiolabeling.[1][2] The phenylacetate core, present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), further serves as a privileged structure in drug design.[3] This guide explores the untapped potential of Methyl 4-Iodophenylacetate derivatives, a class of compounds at the intersection of these two valuable pharmacophores. Due to the nascent stage of research into this specific chemical family, this document serves as both a summary of related findings and a forward-looking technical manual. It is designed to provide researchers with the foundational knowledge, strategic rationale, and detailed experimental protocols required to systematically investigate and unlock the therapeutic promise of these novel chemical entities. We will delve into proposed synthesis strategies, outline a comprehensive workflow for screening biological activities—from anticancer to antimicrobial—and provide the causal justification for each experimental choice, thereby equipping scientists to pioneer research in this promising area.

The Strategic Rationale: Why Methyl 4-Iodophenylacetate?

The decision to investigate a new class of molecules must be grounded in sound scientific reasoning. The Methyl 4-Iodophenylacetate scaffold is compelling for several key reasons:

-

Enhanced Lipophilicity and Binding: The iodine atom significantly increases the lipophilicity of a molecule. This can improve its ability to cross cellular membranes and may enhance binding affinity to hydrophobic pockets within target proteins, potentially boosting pharmacological efficacy.[1]

-

The Phenylacetate Privilege: The phenylacetic acid framework is a core component of successful drugs like diclofenac, demonstrating its compatibility with biological systems and its ability to be tailored for potent anti-inflammatory activity.[3]

-

Bioisosteric Potential: The iodine atom can act as a bioisostere for other groups, and its large size can provide steric hindrance that may confer selectivity for specific enzyme isoforms or receptor subtypes.

-

Versatility in Biological Activity: Halogenated aromatic compounds and phenylacetate derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting a high probability of discovering novel activities within this class.[3][4][5]

This confluence of properties makes Methyl 4-Iodophenylacetate derivatives a high-potential, yet underexplored, area for therapeutic innovation.

Synthesis and Characterization: A Proposed Workflow

While specific synthesis routes for a library of Methyl 4-Iodophenylacetate derivatives are not extensively documented, a logical and efficient synthetic strategy can be extrapolated from established organic chemistry principles. The following workflow provides a robust starting point.

Diagram: Proposed Synthesis and Screening Workflow

Caption: A logical workflow from synthesis to lead selection.

Protocol 1: Synthesis of Methyl 4-Iodophenylacetate (Core Scaffold)

-

Rationale: This is a standard Fischer esterification, a reliable and cost-effective method for converting a carboxylic acid to its methyl ester. Sulfuric acid acts as a catalyst.

-

Procedure:

-

To a solution of 4-Iodophenylacetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure Methyl 4-Iodophenylacetate.

-

-

Self-Validation: Confirm structure and purity (>95%) using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton peak and the appearance of a singlet around 3.7 ppm in the ¹H NMR spectrum are key indicators of successful esterification.

Biological Activity Screening: A Multi-Pronged Approach

Based on the activities of analogous structures, we propose screening for anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Phenylacetamide derivatives have shown potential as anticancer agents, particularly against prostate and breast cancer cell lines.[4] The presence of a halogen can further enhance this activity.[6]

-

Causality: The MTT assay is a foundational screen for cytotoxicity. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This assay is rapid, reproducible, and ideal for screening a library of new compounds.[6][7]

-

Procedure:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer[4]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the Methyl 4-Iodophenylacetate derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

-

| Compound ID | Derivative Moiety | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) |

| M4IP-01 | (Parent Ester) | > 100 | > 100 |

| M4IP-02 | 4-Nitroanilide | 52.5 | 45.8 |

| M4IP-03 | 4-Methoxyanilide | 89.1 | 95.2 |

| M4IP-04 | 3-Fluorophenyl (Suzuki) | 33.7 | 28.4 |

| Doxorubicin | (Control) | 0.8 | 1.2 |

Antimicrobial Activity

Iodine compounds have a long history as potent antiseptics with broad-spectrum activity.[8] Synthesized derivatives may possess more targeted antimicrobial effects.

-

Causality: The MIC is the gold-standard measurement of a compound's potency against a specific microorganism. It defines the lowest concentration required to inhibit visible growth, providing a clear, quantitative measure for comparing the efficacy of different derivatives.[9]

-

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Anti-inflammatory Activity

Given the phenylacetate core, assessing anti-inflammatory potential is a logical step.[3] A key mechanism for many NSAIDs is the modulation of inflammatory cytokine production.[10]

-

Causality: This in-vitro assay models a key aspect of the inflammatory response. LPS, a component of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages, causing them to release pro-inflammatory cytokines such as TNF-α. A compound that reduces TNF-α release in this model has potential anti-inflammatory activity.[11][12]

-

Procedure:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include an unstimulated control and a vehicle control.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in compound-treated wells to the LPS-stimulated vehicle control to determine the percentage of inhibition.

-

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

The exploration of Methyl 4-Iodophenylacetate derivatives represents a promising, data-sparse frontier in medicinal chemistry. This guide provides a comprehensive and scientifically-grounded framework for initiating such an investigation. By systematically applying the proposed synthesis and screening workflows, researchers can efficiently identify and characterize novel bioactive compounds. Positive "hits" from these primary assays should be advanced to more complex secondary and mechanistic studies, including apoptosis assays for anticancer candidates, anti-biofilm assays for antimicrobials, and in-vivo models (e.g., carrageenan-induced paw edema) for anti-inflammatory agents.[11] The logical progression from synthesis to multi-faceted biological evaluation will be crucial in translating the theoretical potential of these compounds into tangible therapeutic leads.

References

-

Bukhari, S. N. A., et al. (2012). "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives." Molecules. Available at: [Link]

- CN111205226A. (2020). "Synthesis method of 1-methyl-4-iodopyrazole." Google Patents.

-

Patsnap Synapse. (2024). "What is the mechanism of Methyldopa?" Patsnap Synapse. Available at: [Link]

-

Choi, J. G., et al. (2009). "Antibacterial Activity of Methyl Gallate Isolated from Galla Rhois or Carvacrol Combined with Nalidixic Acid Against Nalidixic Acid Resistant Bacteria." Molecules. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). "Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates." MDPI. Available at: [Link]

-

Krajcovicova, Z., et al. (2019). "4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects." Molecular Nutrition & Food Research. Available at: [Link]

- DE10027654A1. (2001). "Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals..." Google Patents.

-

Zhang, N., et al. (2016). "Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Angene Chemical. (n.d.). "4-IODPHENYLACETIC ACID METHYL ESTER(CAS# 63349-52-0)." angenechemical.com. Available at: [Link]

-

Sachlos, E., et al. (2018). "In Vitro Assays for Screening Small Molecules." Methods in Molecular Biology. Available at: [Link]

-

Ntchapda, F., et al. (2022). "Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria." MDPI. Available at: [Link]

-

Fakhri, M., et al. (2018). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Research in Pharmaceutical Sciences. Available at: [Link]

-

Koziorowski, M. Y., et al. (2021). "Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years." Pharmaceuticals. Available at: [Link]

- CN105646306A. (2016). "Preparation method of 4-methylthio phenylacetic acid." Google Patents.

-

Atkinson, D. C., et al. (1976). "Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac)." Agents and Actions. Available at: [Link]

-

Unsal, T. N., et al. (2023). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." ResearchGate. Available at: [Link]

-

Kocic, D., et al. (2023). "Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid." MDPI. Available at: [Link]

-

Di Stadio, F., et al. (2019). "A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity." MDPI. Available at: [Link]

-

Unsal, T. N., et al. (2023). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." MDPI. Available at: [Link]

-

Siwek, A., et al. (2024). "Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer." MDPI. Available at: [Link]

-

Wang, Y., et al. (2022). "The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS." Molecules. Available at: [Link]

-

Rock Chemicals, Inc. (2024). "Role of Iodine and Its Derivatives in Different Industries." Rock Chemicals, Inc.. Available at: [Link]

-

Fang, Y., et al. (2015). "bioassayR: Cross-Target Analysis of Small Molecule Bioactivity." Journal of Chemical Information and Modeling. Available at: [Link]

-

Kocic, D., et al. (2023). "Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid." International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2023). "Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives..." ResearchGate. Available at: [Link]

-

Journal of New Developments in Chemistry. (n.d.). "Iodine." Open Access Pub. Available at: [Link]

-

Maniyan, A. A., et al. (2012). "Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives." Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Pharmaron. (n.d.). "In Vitro Assay Development – Robust CGT Analysis." Pharmaron. Available at: [Link]

-

ResearchGate. (2023). "Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid." ResearchGate. Available at: [Link]

-

Frontiers. (2024). "Thymol and carvacrol against Klebsiella: anti-bacterial, anti-biofilm, and synergistic activities—a systematic review." Frontiers in Microbiology. Available at: [Link]

-

ResearchGate. (2023). "Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues." ResearchGate. Available at: [Link]

-

Yazici, C. (2008). "SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES." Middle East Technical University. Available at: [Link]

-

PubMed. (n.d.). "In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1." PubMed. Available at: [Link]

-

Frontiers. (2025). "Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management." Frontiers in Immunology. Available at: [Link]

-

Ghorbani-Vaghei, R., & Jalili, H. (2022). "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." MDPI. Available at: [Link]

-

SIF - Società Italiana di Farmacologia. (2024). "FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE." SIF. Available at: [Link]

-

Taylor & Francis. (n.d.). "Iodine compounds – Knowledge and References." Taylor & Francis. Available at: [Link]

-

Tariq, M. A., & Vashisht, R. (2023). "Methyldopa." StatPearls. Available at: [Link]

Sources

- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rockchemicalsinc.com [rockchemicalsinc.com]

- 3. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Monograph: Operational Safety & Handling of Methyl 4-Iodophenylacetate

The following technical guide is structured to provide an operational framework for the safe handling and application of Methyl 4-Iodophenylacetate . It moves beyond generic safety data to address the specific physicochemical risks associated with aryl iodides and ester functionalities in drug discovery workflows.

Document Control:

-

Classification: Aryl Iodide / Carboxylate Ester

-

Primary Application: Cross-coupling intermediate (Suzuki-Miyaura, Sonogashira) in Medicinal Chemistry.

Executive Summary

Methyl 4-Iodophenylacetate is a bifunctional building block utilized extensively in the synthesis of pharmaceutical candidates. Its utility stems from the orthogonal reactivity of its two functional groups: the aryl iodide (highly reactive in palladium-catalyzed cross-couplings) and the methyl ester (a masked carboxylic acid or alcohol precursor).

While not classified as acutely fatal, this compound presents a moderate hazard profile characterized by skin, eye, and respiratory irritation. The critical safety nuance lies in its chemical instability : the C-I bond is photosensitive, capable of liberating free iodine (

Physicochemical Identity & Properties

Understanding the physical state is the first step in exposure control. While often supplied as a solid or low-melting semi-solid, its behavior dictates the engineering controls required.

| Property | Data | Operational Implication |

| CAS Number | 63349-52-0 | Use for inventory tracking and waste labeling. |

| Molecular Weight | 276.07 g/mol | Heavy atom effect (Iodine) increases density. |

| Physical State | Solid / Low-melting Solid | Dust generation risk during weighing; potential to liquefy in warm labs. |